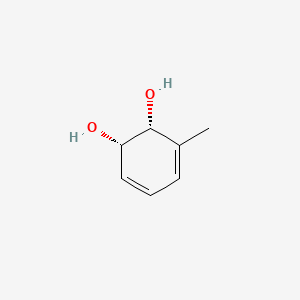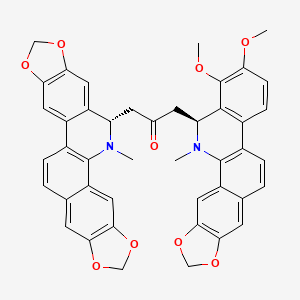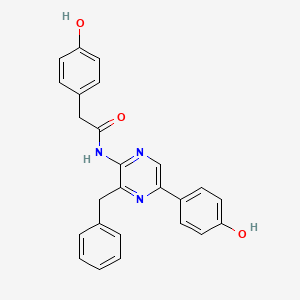
Coelenteramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
水母胺是一种迷人的化合物,以其在生物发光中的作用而闻名。它是许多利用水母蛋白的海洋生物中生物发光反应的氧化产物或氧化荧光素。 这种化合物最初是从水母Aequorea victoria中分离出来的,在那里它参与了生物体受到刺激后蓝色光的发射 。水母胺是一种氨基吡嗪衍生物,在各种海洋物种的生物发光系统中起着至关重要的作用。
准备方法
合成路线和反应条件: 水母胺的合成通常涉及水母蛋白的氧化。该过程可以通过各种化学反应来实现,通常涉及在受控条件下使用氧化剂。具体的合成路线可能会有所不同,但它们通常需要对反应参数进行精确控制以确保正确形成水母胺。
工业生产方法: 水母胺的工业生产并不常见,因为它有专门的应用。当大规模生产时,该过程涉及使用工业级试剂和设备仔细氧化水母蛋白。反应条件经过优化,以最大限度地提高产率和纯度,通常包括通过色谱法纯化等步骤。
化学反应分析
反应类型: 水母胺经历了几种类型的化学反应,包括:
氧化: 从水母蛋白形成水母胺的主要反应。
还原: 在某些条件下,水母胺可以被还原回水母蛋白。
取代: 各种取代反应可以修饰水母胺分子上的官能团。
常用试剂和条件:
氧化剂: 例如过氧化氢或分子氧,通常用于水母蛋白的氧化。
还原剂: 例如硼氢化钠,可用于还原反应。
催化剂: 可以使用各种催化剂来促进特定反应。
主要产物: 水母蛋白氧化的主要产物是水母胺。根据所用试剂和条件的不同,进一步反应可以导致其他衍生物的形成。
科学研究应用
水母胺在科学研究中具有广泛的应用,特别是在化学、生物学和医学领域:
生物发光研究: 它广泛用于研究生物发光生物体及其发光反应的机制。
钙离子检测: 水母胺与水母蛋白结合使用,用于测量生物样本中钙离子浓度。
活性氧物种检测: 它用于检测细胞和组织中活性氧物种的分析。
基因表达研究: 水母胺用作各种基因表达研究中的报告基因,有助于阐明基因功能和调控。
药物筛选: 其生物发光特性被用于高通量药物发现筛选分析。
作用机制
水母胺发挥其作用的机制主要是通过其在生物发光中的作用。在海洋生物中,水母蛋白在分子氧的存在下氧化成水母胺,产生光。该反应由荧光素酶催化。 发射的光是氧化过程中释放的能量的结果,这使水母胺分子激发,导致它在返回基态时发射光子 。
相似化合物的比较
水母胺可以与其他生物发光化合物进行比较,例如:
荧光素: 存在于萤火虫中,荧光素也经历氧化产生光,但它需要三磷酸腺苷 (ATP) 和镁离子。
水母蛋白: 一种结合钙的蛋白,在钙离子的存在下使用水母蛋白作为底物产生光。
海肾荧光素酶: 另一个使用水母蛋白的生物发光系统,但具有不同的光谱特性和应用。
独特性: 水母胺因其在海洋生物发光中的特定作用及其发射蓝光的能力而独一无二。它在钙离子检测和活性氧物种分析中的应用也使其与其他生物发光化合物有所区别。
类似化合物:
- 荧光素
- 水母蛋白
- 海肾荧光素酶
水母胺的独特特性和应用使其成为各种科学研究领域的宝贵工具,有助于我们了解生物发光及其实际应用。
属性
CAS 编号 |
50611-86-4 |
|---|---|
分子式 |
C25H21N3O3 |
分子量 |
411.5 g/mol |
IUPAC 名称 |
N-[3-benzyl-5-(4-hydroxyphenyl)pyrazin-2-yl]-2-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C25H21N3O3/c29-20-10-6-18(7-11-20)15-24(31)28-25-22(14-17-4-2-1-3-5-17)27-23(16-26-25)19-8-12-21(30)13-9-19/h1-13,16,29-30H,14-15H2,(H,26,28,31) |
InChI 键 |
CJIIERPDFZUYPI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NC(=CN=C2NC(=O)CC3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
规范 SMILES |
C1=CC=C(C=C1)CC2=NC(=CN=C2NC(=O)CC3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
同义词 |
coelenteramide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




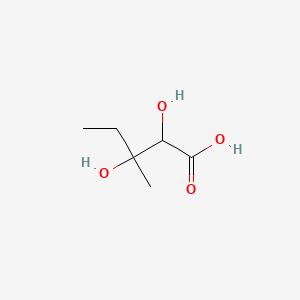
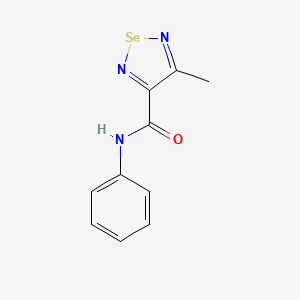
![4-[(2-Chloroethyl-nitroso-carbamoyl)-methyl-amino]cyclohexane-1-carboxylic acid](/img/structure/B1206793.png)
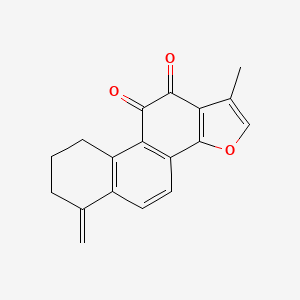



![(2S,3S,4S,5R)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1206798.png)
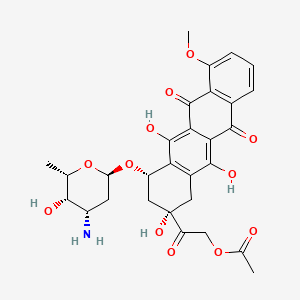
![2-[(2-Methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one;hydrochloride](/img/structure/B1206802.png)
